1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Catalog No.
S1902431
CAS No.
1073354-20-7
M.F
C21H27BClN3O4S
M. Wt
463.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetrame...

CAS Number

1073354-20-7

Product Name

1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

Molecular Formula

C21H27BClN3O4S

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C21H27BClN3O4S/c1-20(2)21(3,4)30-22(29-20)16-5-10-19(24-15-16)25-11-13-26(14-12-25)31(27,28)18-8-6-17(23)7-9-18/h5-10,15H,11-14H2,1-4H3

InChI Key

ZTLVDQRYPZNBJK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

This compound belongs to a class of molecules known as heterocyclic compounds, containing atoms of different elements in their rings. Specifically, it combines a piperazine ring (six-membered ring with two nitrogen atoms) with a pyridine ring (five-membered ring with one nitrogen atom). It also contains a chlorophenyl sulfonyl group (derived from chlorobenzene) and a pinacol boronate group (commonly used in organic synthesis).


Molecular Structure Analysis

The key features of the molecule include:

  • Heterocyclic Rings: The presence of piperazine and pyridine rings suggests potential aromatic character and nucleophilic properties.
  • Chlorophenyl Sulfonyl Group: This group can participate in hydrogen bonding and may influence the overall polarity of the molecule.
  • Pinacol Boronate Group: This group is often used as a precursor for Suzuki-Miyaura coupling reactions, a key method for carbon-carbon bond formation in organic synthesis [].

Chemical Reactions Analysis

  • Suzuki-Miyaura Coupling: The pinacol boronate group suggests the molecule could be a substrate in Suzuki-Miyaura coupling reactions to form new C-C bonds [].
  • Hydrolysis: The boronate group is susceptible to hydrolysis under certain conditions, potentially leading to cleavage of the B-O bonds [].

Physical And Chemical Properties Analysis

  • The molecule likely has moderate polarity due to the presence of the piperazine ring, sulfonyl group, and the boronate ester.
  • It may have limited solubility in water due to the hydrophobic nature of the aromatic rings.
  • Chlorine: The presence of chlorine suggests potential for skin and eye irritation.
  • Boronate Ester: Boron compounds can react with water releasing boric acid, which may cause mild skin irritation.
  • Piperazine Scaffold

    The piperazine ring is a prevalent scaffold in many drugs []. It can act as a hydrogen bond donor or acceptor and can participate in various ionic interactions, making it versatile for binding to biological targets [].

  • -(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl Moiety

    The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronate) suggests this molecule might be a useful intermediate for Suzuki-Miyaura coupling reactions []. This type of reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds [].

  • -Chlorophenyl Sulfone

    The 4-chlorophenyl sulfone moiety could potentially contribute to the molecule's affinity for biological targets through various interactions, including hydrophobic interactions and halogen bonding [].

Wikipedia

1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

Dates

Modify: 2023-08-16

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